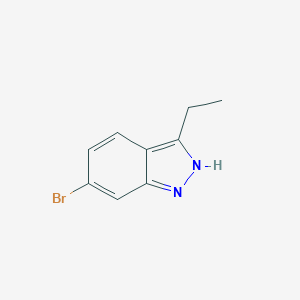

6-bromo-3-ethyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-ethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRBYJWQQQBHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CC(=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591695 | |

| Record name | 6-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199172-01-5 | |

| Record name | 6-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Indazole Scaffold

An In-depth Technical Guide to 6-bromo-3-ethyl-1H-indazole (CAS: 199172-01-5)

This document provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical data, proven synthetic methodologies, and strategic applications, grounding all information in authoritative references.

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with its ability to act as both a hydrogen bond donor and acceptor, allows for potent and selective interactions with a wide array of biological targets.[3] Indazole derivatives are central to numerous pharmacologically active agents with applications as anti-inflammatory, anti-cancer, and neurodegenerative disease treatments.[1][4][5]

This compound (CAS: 199172-01-5) emerges as a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The ethyl group at the 3-position provides a crucial lipophilic element that can be oriented into hydrophobic pockets of target proteins, enhancing binding affinity and modulating pharmacokinetic properties. This strategic combination of features makes it a coveted starting material for programs targeting kinases, G-protein coupled receptors (GPCRs), and ion channels.[6][7]

Physicochemical and Structural Data

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 199172-01-5 | [6][8][9] |

| Molecular Formula | C₉H₉BrN₂ | [6] |

| Molecular Weight | 225.09 g/mol | [6][9] |

| IUPAC Name | This compound | [6] |

| Appearance | Solid | [6] |

| Purity (Typical) | ≥95% | [6] |

| Storage Conditions | Store at 0-8 °C | [10] |

Synthesis Pathway and Experimental Protocols

The efficient construction of this compound is paramount for its use in research and development. While a direct, one-pot synthesis is not commonly cited, a robust and logical pathway can be designed based on established methodologies for analogous structures. The proposed three-stage synthesis involves the formation of the indazole core, followed by regioselective functionalization.

Proposed Synthetic Workflow

The following diagram illustrates a validated approach, beginning with the synthesis of the 6-bromo-1H-indazole core, followed by iodination at the C3 position and a subsequent Suzuki cross-coupling to introduce the ethyl group.

Caption: Proposed three-stage synthesis of this compound.

Detailed Experimental Protocol: Stage 1 (Synthesis of 6-Bromo-1H-indazole)

This protocol is adapted from a well-established, scalable method for producing the indazole core.[11]

-

Rationale: This pathway begins with the readily available 4-bromo-2-methylaniline. The initial acetylation protects the amine and directs the subsequent cyclization. Diazotization with isoamyl nitrite followed by intramolecular cyclization is a classic and reliable method for forming the indazole ring system.

-

Step-by-Step Procedure:

-

Acetylation: In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Cool the solution to 0-5°C and add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 40°C. Stir for 1 hour at room temperature until TLC analysis confirms the consumption of the starting material.

-

Cyclization: To the resulting mixture, add potassium acetate (1.5 eq) followed by isoamyl nitrite (1.5 eq). Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Monitor the reaction progress by HPLC.

-

Work-up and Hydrolysis: After cooling to room temperature, remove the volatile components under reduced pressure. To the residue, add concentrated hydrochloric acid (5-10 volumes) and heat the mixture to 50-55°C for 2-4 hours to effect hydrolysis of the N-acetyl group that may form.

-

Isolation: Cool the acidic mixture to 20°C. Carefully adjust the pH to >10 by adding a 50% (w/w) aqueous solution of sodium hydroxide. The product will precipitate. Filter the solid, wash with cold water, and slurry with heptane to remove non-polar impurities. Dry the resulting solid under vacuum to yield 6-bromo-1H-indazole.

-

Detailed Experimental Protocol: Stage 2 (Synthesis of 6-Bromo-3-iodo-1H-indazole)

This procedure is based on standard methods for the regioselective iodination of indazoles.[4][5]

-

Rationale: The C3 position of the 1H-indazole ring is nucleophilic and can be readily halogenated. The use of potassium hydroxide deprotonates the indazole, forming the more reactive indazolide anion, which then attacks molecular iodine. This provides a key intermediate for subsequent cross-coupling reactions.

-

Step-by-Step Procedure:

-

To a solution of 6-bromo-1H-indazole (1.0 eq) in dimethylformamide (DMF), add powdered potassium hydroxide (2.0 eq). Stir the mixture at room temperature for 30 minutes.

-

Prepare a solution of iodine (I₂) (1.5 eq) in DMF and add it dropwise to the reaction mixture.

-

Stir at room temperature for 3 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid formed. A white or off-white solid will precipitate.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.[5]

-

Detailed Experimental Protocol: Stage 3 (Suzuki Coupling to form this compound)

This final step utilizes a palladium-catalyzed Suzuki coupling, a robust and versatile C-C bond-forming reaction.[4]

-

Rationale: The Suzuki coupling is an ideal choice for its functional group tolerance and reliable outcomes. The C-I bond is highly reactive towards oxidative addition to the palladium(0) catalyst. The ethylboronic acid serves as the source of the ethyl group.

-

Step-by-Step Procedure:

-

In a reaction flask, combine 6-bromo-3-iodo-1H-indazole (1.0 eq), ethylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and cesium carbonate (Cs₂CO₃) (1.5 eq).

-

Add a mixed solvent system, typically dioxane and water (e.g., 4:1 ratio).

-

Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Heat the mixture to 100°C and stir for 8-12 hours, or until reaction completion is confirmed by LC-MS.

-

Cool the reaction to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reverse-phase HPLC method with UV detection. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Purity should be ≥95%.[10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion for C₉H₉BrN₂ would be approximately m/z 225.0 and 227.0, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, a quartet for the methylene (-CH₂-) protons, and a triplet for the methyl (-CH₃) protons of the ethyl group. The NH proton of the indazole ring will likely appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Applications in Drug Discovery and Lead Generation

This compound is not an end-product but a versatile starting point for creating novel, high-value molecules. Its primary application is as a scaffold for generating libraries of compounds for screening against various therapeutic targets.

Library Generation Workflow

The bromine atom at the C6 position is the key to diversification. It can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install a wide range of substituents (R).

Caption: Diversification strategy for this compound.

Target-Specific Applications

-

Kinase Inhibitors: Many potent kinase inhibitors feature a substituted indazole core.[5][11] The this compound scaffold can be elaborated to target the ATP-binding site of kinases such as VEGFR-2, which is implicated in angiogenesis and cancer.[12]

-

Cannabinoid Receptor (CB1) Modulators: Indazole derivatives have been patented as modulators of the CB1 receptor, indicating potential applications in treating metabolic disorders, pain, and neurological conditions.[7]

-

Antimicrobial Agents: The indazole scaffold has been functionalized to produce compounds with significant antibacterial and antifungal activity.[13][14]

Conclusion

This compound is a high-value chemical intermediate whose strategic design facilitates broad applications in modern drug discovery. Its synthesis, while multi-step, relies on robust and well-understood chemical transformations. The true power of this molecule lies in its capacity for controlled, late-stage diversification, enabling medicinal chemists to rapidly explore chemical space and optimize lead compounds against a multitude of disease targets. This guide provides the foundational knowledge and practical protocols necessary for researchers to fully leverage the potential of this versatile building block.

References

- Google Patents. (2009). WO2009106982A1 - Indazole derivatives.

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

ChemSynthesis. (2025). 6-bromo-3-ethyl-1-methyl-1H-indazole. Retrieved from [Link]

- Google Patents. (2022). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

- Google Patents. (2021). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.

-

ResearchGate. (2024). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

- Google Patents. (2014). CN104130191A - Indazole compound and preparation method thereof.

-

PubMed Central (PMC). (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

LookChem. (n.d.). 6-bromo-3-methyl-1h-indazole. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Indazole – Knowledge and References. Retrieved from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation | Journal of Scientific Research [banglajol.info]

physicochemical properties of "6-bromo-3-ethyl-1H-indazole"

An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-3-ethyl-1H-indazole

Introduction

This compound is a substituted heterocyclic compound built upon the indazole scaffold. The indazole motif is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous molecules with a wide spectrum of biological activities, including potent kinase inhibitors used in oncology.[1] The strategic placement of a bromine atom at the C6 position provides a versatile synthetic handle for further chemical modification through cross-coupling reactions, while the ethyl group at C3 influences the molecule's steric and electronic profile.

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's physicochemical properties is not merely academic; it is the foundation upon which its entire discovery and development trajectory is built. Properties such as solubility and lipophilicity govern everything from the reliability of in vitro assay results to in vivo pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Recognizing that extensive experimental data for this specific molecule is not widely published, this document focuses on the authoritative, field-proven methodologies required for its characterization. It is designed to be a practical resource, explaining not only the protocols for determining these critical parameters but also the scientific rationale behind the experimental choices, thereby empowering researchers to generate reliable and reproducible data.

Molecular Profile and Core Properties

The starting point for any physicochemical evaluation is the molecule's fundamental structure and calculated properties. These values provide an initial in silico estimation that guides subsequent experimental design.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --- |

| CAS Number | 1000342-63-9 | Vendor Information |

| Molecular Formula | C₉H₉BrN₂ | Calculated |

| Molecular Weight | 225.09 g/mol | Calculated |

| Exact Mass | 223.9949 Da | Calculated |

| Predicted XLogP3-AA | 3.1 | PubChem (Computed) |

| Predicted pKa | 13.9 (acidic, NH) | ChemAxon (Predicted) |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

Note: Predicted values are computational estimates and require experimental verification.

Solubility Profile: A Critical Parameter for Developability

Aqueous solubility is arguably one of the most critical physicochemical properties in drug discovery.[3] Poor solubility can compromise the quality and reliability of in vitro biological assays, lead to challenges in developing suitable formulations for in vivo studies, and ultimately limit oral bioavailability.[3] It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

Thermodynamic Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pH, when the dissolved solute is in equilibrium with its solid (usually crystalline) state.[4] This measurement is crucial for lead optimization and preformulation activities, as it defines the upper limit of a compound's solubility.[2][4] The "gold standard" for its determination is the Shake-Flask method.

This protocol is designed to measure the equilibrium solubility of a compound in an aqueous buffer.

Causality and Rationale:

-

Use of Solid Material: Starting with the solid form (ideally crystalline powder) is essential to measure the equilibrium between the solid and dissolved states.[4] The particle size and crystal morphology can influence the rate of dissolution but not the final equilibrium solubility.[4]

-

Extended Incubation: A long incubation period (e.g., 24 hours) with continuous agitation is necessary to ensure that the system reaches a true thermodynamic equilibrium.[4][5]

-

Filtration/Centrifugation: This step is critical to separate any undissolved solid material from the saturated solution before analysis, ensuring that only the dissolved compound is quantified.[6]

-

Quantification: HPLC-UV or LC-MS/MS provides a sensitive and specific method to quantify the compound's concentration against a standard calibration curve.[3]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours.[5]

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For enhanced precision, filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF).

-

Analysis: Dilute the filtrate with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration using a validated HPLC-UV or LC-MS/MS method with a multi-point calibration curve. The resulting concentration is the thermodynamic solubility.

Kinetic Solubility

Kinetic solubility is a measure of a compound's ability to remain in solution after being rapidly diluted from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[2] It is a measure of precipitation, not dissolution. This method is high-throughput and widely used in early drug discovery to flag potential solubility issues that could interfere with biological screening assays.[5][7]

This protocol outlines a typical procedure for assessing kinetic solubility.

Causality and Rationale:

-

DMSO Stock Solution: In high-throughput screening (HTS), compounds are almost universally stored and dispensed from DMSO stock solutions. This assay mimics that process, making the results directly relevant to the performance of the compound in in vitro biological screens.[5][7]

-

Short Incubation: The short incubation time (e.g., 1-2 hours) reflects the typical pre-incubation period in many biological assays and assesses the risk of the compound precipitating during the experiment.[5]

-

Detection Method: Nephelometry (light scattering) or direct UV absorbance after filtration are common, rapid methods suitable for a 96-well plate format.[2][8]

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 or 20 mM) in 100% DMSO.[7]

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., PBS, pH 7.4).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer to reach the desired final test concentration (e.g., 100 µM). The final DMSO concentration should be kept low (typically 1-2%) to minimize its solubilizing effect.[7]

-

Incubation: Seal the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[5]

-

Analysis:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a control indicates precipitation.[8]

-

Filtration/UV: Alternatively, filter the contents of the wells through a solubility filter plate. Quantify the concentration of the compound in the filtrate using a UV-plate reader.[5] The result is compared to a control to determine the percentage of compound remaining in solution.

-

Lipophilicity: Balancing Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of ADME science. It is most commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[9]

-

LogP describes the partitioning of the neutral (uncharged) form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[10]

-

LogD is the partition ratio of all forms of a molecule (neutral and ionized) at a specific pH. For drug-like molecules with ionizable groups, LogD at physiological pH (7.4) is a more relevant descriptor of lipophilicity in the body.[9][11]

Lipophilicity is a critical component of frameworks like Lipinski's "Rule of Five," which provides guidelines for drug-likeness, with an optimal LogP value generally considered to be less than 5.[12]

The Shake-Flask Method for LogD₇.₄ Determination

The Shake-Flask method is the universally accepted "gold standard" for LogP and LogD determination due to its direct measurement of partitioning at equilibrium.[9][13]

Causality and Rationale:

-

Solvent Pre-saturation: Pre-saturating the n-octanol with buffer and the buffer with n-octanol is a crucial step. It prevents volume changes in the two phases during the experiment, which would otherwise alter the final concentrations and lead to inaccurate results.[14]

-

pH Control: Using a buffer (e.g., PBS at pH 7.4) is essential for LogD measurements, as the ionization state of the molecule, and thus its partitioning behavior, is pH-dependent.[11]

-

Concentration Analysis in Both Phases: Quantifying the analyte in both the aqueous and organic layers provides a complete picture and a cross-check for the results. Accurate quantification, especially for compounds with very high or very low LogD values where the concentration in one phase is minimal, is critical.[14]

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a mixture of n-octanol and the aqueous buffer (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely.[11][14]

-

Compound Dosing: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.

-

Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol (e.g., 2 mL) and an equal volume of the compound-containing pre-saturated buffer (e.g., 2 mL).

-

Equilibration: Seal the vial and shake gently for several hours (e.g., 2-4 hours) at a controlled temperature to allow the compound to partition and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase.

-

Quantification: Determine the concentration of the compound in each phase (C_octanol and C_aqueous) using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (C_octanol / C_aqueous) .[10]

RP-HPLC Method for High-Throughput LogP Estimation

While accurate, the shake-flask method is labor-intensive. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, indirect method for estimating LogP.[13][15] The principle is that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.[16]

Causality and Rationale:

-

Calibration Curve: This method is indirect and relies on a strong correlation. A calibration curve must be generated using a set of standard compounds with well-documented LogP values that bracket the expected LogP of the test compound. The structural similarity of the standards to the analyte improves the accuracy of the prediction.[17]

-

Isocratic Elution: Using a constant mobile phase composition (isocratic) simplifies the calculation of the retention factor (k'), which is then correlated with LogP. The logarithm of the retention factor extrapolated to 100% aqueous mobile phase (log k_w) often provides the best correlation with LogP.[15]

Step-by-Step Methodology:

-

Standard Selection: Choose 5-10 commercially available compounds with known LogP values, preferably with structural features similar to indazoles.

-

Chromatography: Perform isocratic RP-HPLC analysis (e.g., on a C18 column) for each standard compound using a series of different mobile phase compositions (e.g., varying methanol/water ratios).

-

Data Collection: For each standard, measure the retention time (t_R) and the column dead time (t_0). Calculate the retention factor k' = (t_R - t_0) / t_0.

-

Calibration: Plot the log k' values for each standard against their known LogP values. Extrapolate the retention to 100% aqueous mobile phase to determine log k_w. Generate a linear regression equation (log P = m * log k_w + c).[15]

-

Analyte Measurement: Inject this compound onto the same HPLC system under the same conditions and determine its log k_w.

-

LogP Estimation: Use the calibration equation to calculate the estimated LogP of the test compound.

Synthesis and Stability Considerations

The purity and solid-state form of a compound directly impact physicochemical measurements. A plausible synthesis for this compound would likely involve the cyclization of a suitably substituted phenylhydrazine or a related precursor, a common strategy for forming the indazole ring system. A large-scale synthesis for the parent 6-bromo-1H-indazole has been reported via diazotization of 4-bromo-2-methylaniline followed by cyclization.[18] Subsequent functionalization at the C3 position would yield the target compound.

Chemical stability is another key parameter. A forced degradation study, where the compound is exposed to harsh conditions (acidic, basic, oxidative, photolytic, thermal), is a standard approach to identify potential degradation pathways and liabilities.[19]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[21][23]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact.[20] After handling, wash hands thoroughly with soap and water.[20][21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[21]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material using dry cleanup procedures and place it in a sealed container for disposal.[20][21]

-

Fire: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing. The compound may emit corrosive fumes like hydrogen bromide and nitrogen oxides under fire conditions.[21]

Summary and Characterization Workflow

The comprehensive physicochemical characterization of a novel compound like this compound is a systematic process. The data gathered informs every stage of the drug discovery pipeline, from initial screening to lead optimization and pre-clinical development.

Caption: A typical workflow for the physicochemical characterization of a new chemical entity.

References

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

-

PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Available at: [Link]

-

PubMed. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available at: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available at: [Link]

-

Elsevier. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Available at: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Available at: [Link]

-

ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation | Request PDF. Available at: [Link]

-

PubMed. (1993). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Available at: [Link]

-

Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

ECETOC. (n.d.). Assessment of reverse-phase. Available at: [Link]

-

PubMed. (2012). In vitro solubility assays in drug discovery. Available at: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available at: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available at: [Link]

-

BioDuro. ADME Solubility Assay. Available at: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

-

Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available at: [Link]

-

RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. evotec.com [evotec.com]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. enamine.net [enamine.net]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. acdlabs.com [acdlabs.com]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. agilent.com [agilent.com]

- 15. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ecetoc.org [ecetoc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.es [fishersci.es]

- 23. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to 6-bromo-3-ethyl-1H-indazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-bromo-3-ethyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline a detailed synthetic protocol, and explore its current and potential applications, grounded in authoritative scientific literature.

Core Molecular Attributes

This compound is a substituted indazole, a class of bicyclic aromatic compounds containing a benzene ring fused to a pyrazole ring. The presence of the bromine atom and the ethyl group at specific positions on the indazole scaffold imparts unique electronic and steric properties, making it a valuable building block in the synthesis of more complex molecules.

Molecular Formula and Weight

The chemical structure of this compound dictates its molecular formula and weight, which are fundamental parameters for any experimental work.

| Attribute | Value |

| Molecular Formula | C₉H₉BrN₂ |

| Molecular Weight | 225.09 g/mol |

These values are calculated based on the constituent atoms: nine carbons, nine hydrogens, one bromine, and two nitrogens.

Synthesis of Indazole Derivatives: A General Overview

The synthesis of indazole derivatives is a well-established area of organic chemistry, with various methods available to construct the core bicyclic ring system.[1][2] These methods often involve the cyclization of appropriately substituted phenylhydrazines or the reaction of anthranilic acids with nitrites followed by reduction and cyclization. The specific synthesis of this compound would typically start from a commercially available substituted benzene derivative. A plausible synthetic route is outlined below.

Illustrative Synthetic Pathway

The following diagram illustrates a potential synthetic route to this compound, starting from 4-bromo-2-ethylaniline. This pathway is a representative example and may be adapted based on available starting materials and desired scale.

Caption: A potential two-step synthesis of this compound from 4-bromo-2-ethylaniline.

Detailed Experimental Protocol: Synthesis of a Substituted Indazole

The following protocol is a generalized procedure for the synthesis of a substituted indazole and should be adapted and optimized for the specific synthesis of this compound. A similar protocol has been described for the synthesis of 6-bromo-1H-indazole from 4-bromo-2-fluorobenzaldehyde and hydrazine hydrate.[3]

Materials and Reagents:

-

Substituted aniline (e.g., 4-bromo-2-ethylaniline)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Reducing agent (e.g., Tin(II) chloride - SnCl₂)

-

Appropriate organic solvents (e.g., ethanol, ethyl acetate)

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization:

-

Dissolve the substituted aniline in a mixture of hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyclization:

-

In a separate flask, prepare a solution of the reducing agent in a suitable solvent.

-

Slowly add the diazonium salt solution to the reducing agent solution, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

-

Applications in Research and Development

Indazole-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[2] These activities include anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The specific substitutions on the indazole ring, such as the bromo and ethyl groups in this compound, play a crucial role in modulating the compound's biological activity and pharmacokinetic properties.

Role in Drug Discovery

The 6-bromo-indazole core is a common starting point for the synthesis of various biologically active molecules. The bromine atom at the 6-position provides a convenient handle for further functionalization through cross-coupling reactions, such as Suzuki or Heck couplings.[4] This allows for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of new chemical entities. For instance, various indazole derivatives have been synthesized and evaluated for their potential as anti-cancer agents.[4]

Workflow for a Typical Screening Cascade

The following diagram illustrates a typical workflow for the screening and evaluation of a new chemical entity like this compound in a drug discovery program.

Caption: A simplified workflow for the evaluation of a novel compound in a drug discovery pipeline.

Analytical Characterization

Accurate analytical characterization is crucial to confirm the identity, purity, and stability of this compound. High-performance liquid chromatography (HPLC) is a standard technique for assessing purity.

HPLC Method for Purity Assessment

A general HPLC method for analyzing non-polar to moderately polar compounds like this compound is provided below. This method should be optimized for the specific compound.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Conclusion

This compound represents a valuable chemical entity for researchers in drug discovery and materials science. Its well-defined molecular structure and the presence of reactive sites for further chemical modification make it an attractive starting point for the synthesis of novel compounds with potentially interesting biological and physical properties. This guide provides a foundational understanding of its core attributes, synthesis, and potential applications, serving as a valuable resource for scientists working with this and related compounds.

References

-

ChemSynthesis. 6-bromo-3-ethyl-1-methyl-1H-indazole. Available at: [Link]

-

PubChem. 6-bromo-3-methyl-1H-indazole. Available at: [Link]

-

PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available at: [Link]

-

ResearchGate. Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the.... Available at: [Link]

-

RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]

-

PubChem. 6-Bromo-3-chloro-1H-indazole. Available at: [Link]

-

ResearchGate. (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available at: [Link]

-

PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

The Unambiguous Assignment: A Technical Guide to the Structural Elucidation of 6-bromo-3-ethyl-1H-indazole

Introduction: The Significance of Structural Certainty in Drug Discovery

In the landscape of modern medicinal chemistry, indazole derivatives are recognized for their wide-ranging pharmacological activities, serving as crucial scaffolds in the development of novel therapeutic agents. The precise substitution pattern on the indazole core is paramount, as even minor structural variations can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth, experience-driven walkthrough of the multi-technique approach required for the unequivocal structure elucidation of a key exemplar, 6-bromo-3-ethyl-1H-indazole.

Strategic Approach to Elucidation: A Self-Validating Workflow

The core techniques employed in this guide are:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. This includes one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments.

The logical flow of our elucidation process is visualized in the workflow diagram below.

Caption: Workflow for the structure elucidation of this compound.

Experimental Protocols: Generating High-Fidelity Data

The quality of the final structural assignment is directly dependent on the quality of the acquired data. The following protocols outline the standardized procedures for obtaining high-resolution spectroscopic data for this compound.

Proposed Synthesis of this compound

Mass Spectrometry

-

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the ESI source.

-

Rationale: ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion peak. HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental formula. The presence of bromine is expected to yield a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity), providing immediate evidence for the presence of a single bromine atom.[3][4]

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Instrumentation: An FTIR spectrometer equipped with a diamond ATR crystal.

-

Sample Preparation: A small amount of the solid, purified compound is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

Rationale: ATR-FTIR is a rapid and convenient method for obtaining the IR spectrum of a solid sample with minimal preparation. The resulting spectrum will reveal the presence of key functional groups, such as N-H and C-H bonds, as well as aromatic C=C vibrations.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Rationale: DMSO-d₆ is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (like N-H). A higher field strength (≥400 MHz) provides better signal dispersion, which is essential for resolving complex coupling patterns in the aromatic region.

Experiments to be Performed:

-

¹H NMR: To identify all unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling to neighboring protons).

-

¹³C NMR: To identify all unique carbon environments.

-

COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other (typically through 2-3 bonds). This is instrumental in identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that identifies which protons are directly attached to which carbons (¹JCH coupling).

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is critical for piecing together the molecular skeleton, especially around quaternary carbons.

Data Analysis and Interpretation: Assembling the Structural Puzzle

This section details the systematic interpretation of the spectroscopic data to build a complete and validated structure for this compound.

Mass Spectrometry: Confirming the Molecular Formula

The high-resolution mass spectrum is expected to show a molecular ion [M+H]⁺ peak at an m/z corresponding to the chemical formula C₉H₁₀BrN₂. The key diagnostic feature will be the isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), we anticipate two peaks of nearly equal intensity separated by 2 m/z units.

| Predicted Ion | Calculated Exact Mass | Observed m/z |

| [C₉H₁₀⁷⁹BrN₂]⁺ | 224.9974 | ~225.0 |

| [C₉H₁₀⁸¹BrN₂]⁺ | 226.9954 | ~227.0 |

This result would confirm the molecular formula and the presence of a single bromine atom in the structure.

Infrared Spectroscopy: Identifying Key Functional Groups

The IR spectrum provides a quick check for the expected functional groups. For this compound, we anticipate the following characteristic absorptions:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~3150-3000 | N-H stretch | Indazole N-H |

| ~3050-3000 | C-H stretch | Aromatic C-H |

| ~2970-2850 | C-H stretch | Aliphatic C-H (ethyl group) |

| ~1620-1450 | C=C stretch | Aromatic ring |

| ~800-700 | C-Br stretch | Aryl bromide |

The presence of a broad N-H stretch and both aromatic and aliphatic C-H stretches would be consistent with the proposed structure.[7]

¹H NMR Spectroscopy: Defining the Proton Environment

Based on the structure of this compound and data from analogous compounds, we can predict the ¹H NMR spectrum.[1][8][9]

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | br s | 1H | N1-H | The indazole N-H proton is acidic and typically appears as a broad singlet far downfield in DMSO-d₆. |

| ~7.85 | d | 1H | H-7 | H-7 is adjacent to the electron-withdrawing N-N bond, leading to a downfield shift. It will be a doublet due to coupling with H-5. |

| ~7.75 | s | 1H | H-5 | H-5 is meta to H-7 and para to the ethyl group. It is expected to be a singlet or a narrow doublet. |

| ~7.30 | d | 1H | H-4 | H-4 is ortho to the bromine atom and will be a doublet due to coupling with H-5. |

| ~2.90 | q | 2H | -CH₂- | The methylene protons are adjacent to a methyl group, resulting in a quartet. |

| ~1.35 | t | 3H | -CH₃ | The methyl protons are adjacent to a methylene group, resulting in a triplet. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the six aromatic carbons and the two aliphatic carbons of the ethyl group.

| Predicted δ (ppm) | Carbon Assignment | Rationale |

| ~145.0 | C3 | The carbon bearing the ethyl group, shifted downfield due to its position in the pyrazole ring. |

| ~141.0 | C7a | A quaternary carbon in the benzene ring fused to the pyrazole ring. |

| ~127.0 | C4 | Aromatic CH carbon. |

| ~124.0 | C7 | Aromatic CH carbon. |

| ~122.0 | C5 | Aromatic CH carbon. |

| ~115.0 | C6 | The carbon bearing the bromine atom, its chemical shift influenced by the heavy atom effect. |

| ~111.0 | C3a | A quaternary carbon at the fusion of the two rings. |

| ~21.0 | -CH₂- | Aliphatic methylene carbon. |

| ~14.0 | -CH₃ | Aliphatic methyl carbon. |

2D NMR Spectroscopy: Connecting the Pieces

While 1D NMR provides the fundamental chemical shifts and multiplicities, 2D NMR is essential for unambiguously connecting the atoms.

COSY (¹H-¹H Correlation): The COSY spectrum will be crucial for confirming the ethyl group and the aromatic spin system.

-

A strong cross-peak will be observed between the methylene quartet (~2.90 ppm) and the methyl triplet (~1.35 ppm), confirming the ethyl fragment.

-

A cross-peak between the aromatic protons at ~7.85 ppm (H-7) and ~7.30 ppm (H-4) through H-5 would confirm their connectivity in the benzene ring.

HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum definitively links each proton to its directly attached carbon.

-

The proton at ~7.85 ppm will correlate with the carbon at ~124.0 ppm (H-7 to C7).

-

The proton at ~7.75 ppm will correlate with the carbon at ~122.0 ppm (H-5 to C5).

-

The proton at ~7.30 ppm will correlate with the carbon at ~127.0 ppm (H-4 to C4).

-

The methylene protons at ~2.90 ppm will correlate with the carbon at ~21.0 ppm (-CH₂-).

-

The methyl protons at ~1.35 ppm will correlate with the carbon at ~14.0 ppm (-CH₃).

HMBC (¹H-¹³C Long-Range Correlation): The HMBC spectrum is the final and most powerful tool, revealing multi-bond correlations that piece together the entire molecular framework. The diagram below illustrates the key expected HMBC correlations.

Caption: Key expected HMBC correlations for this compound.

-

Ethyl Group Placement: The methylene protons (~2.90 ppm) will show a crucial correlation to the quaternary carbon C3 (~145.0 ppm). This definitively places the ethyl group at the 3-position of the indazole ring.

-

Bromo Group Placement: The aromatic proton H-5 (~7.75 ppm) will show correlations to C7 and C3a, while H-7 (~7.85 ppm) will correlate to C5 and C7a. The absence of a proton at the 6-position, combined with the chemical shifts and the molecular formula from MS, confirms the placement of the bromine atom at C6.

-

Ring Fusion Confirmation: Correlations from H-4 to C3a and C6, and from H-7 to C5 and C7a, will confirm the fusion of the benzene and pyrazole rings.

Conclusion: A Unified and Validated Structural Assignment

By systematically acquiring and interpreting data from mass spectrometry, IR spectroscopy, and a suite of 1D and 2D NMR experiments, we can confidently elucidate the structure of this compound. Each piece of spectroscopic evidence corroborates the others, forming a self-consistent and unambiguous structural proof. The molecular formula is established by HRMS, the key functional groups are identified by IR, and the precise arrangement of atoms and their connectivity is mapped by NMR. This rigorous, multi-technique approach is indispensable in the field of drug discovery, ensuring that subsequent biological and medicinal chemistry efforts are built upon a foundation of validated structural accuracy.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Publishing. Retrieved from [Link]

-

Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. (2015). ResearchGate. Retrieved from [Link]

-

Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

6-bromo-3-ethyl-1-methyl-1H-indazole. (2025). ChemSynthesis. Retrieved from [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. Retrieved from [Link]

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

-

6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. (2025). Bangladesh Journals Online. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. Retrieved from [Link]

- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (n.d.). Google Patents.

-

12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). PMC - NIH. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). ICT Prague. Retrieved from [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2025). ResearchGate. Retrieved from [Link]

-

Electron Impact Ionization Mass Spectra of 3 - Substituted-6, 8 – Dibromo Coumarins. (n.d.). Worldwidejournals.com. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 6-bromo-3-ethyl-1H-indazole: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 6-bromo-3-ethyl-1H-indazole (CAS No. 199172-01-5). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data integral to the structural elucidation and characterization of this molecule.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of biological activities. The specific placement of a bromine atom at the 6-position and an ethyl group at the 3-position of the indazole core creates a molecule with significant potential for further functionalization in the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is the fundamental first step in unlocking this potential, ensuring the structural integrity of the compound for subsequent research and development. This guide serves as an authoritative reference for the spectral properties of this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectral data. The following diagram illustrates the structure of this compound with the conventional atom numbering system used for spectral assignments.

Figure 1. Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides critical information about the electronic environment and connectivity of hydrogen atoms within a molecule. The analysis of chemical shifts, coupling constants, and integration values allows for a detailed assignment of each proton.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~12.8 (Broad s) | Singlet | 1H | - | N1-H |

| ~8.12 (d) | Doublet | 1H | ~1.7 | H-7 |

| ~7.65 (s) | Singlet | 1H | - | H-5 |

| ~7.63 (d) | Doublet | 1H | ~8.0 | H-4 |

| ~2.82 (q) | Quartet | 2H | ~7.4 | -CH₂- |

| ~1.59 (t) | Triplet | 3H | ~7.4 | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound presents a set of distinct signals that confirm its structure.

-

Aromatic Region: The downfield region of the spectrum reveals the protons attached to the indazole ring. The proton at the 7-position (H-7) typically appears as a doublet with a small coupling constant due to meta-coupling. The proton at the 5-position (H-5) is expected to be a singlet or a narrow doublet, while the proton at the 4-position (H-4) will appear as a doublet due to ortho-coupling with H-5.

-

Aliphatic Region: The ethyl group at the 3-position gives rise to a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The coupling between these adjacent groups results in the observed splitting pattern, with a typical coupling constant of approximately 7.4 Hz.

-

NH Proton: The proton on the N1 nitrogen of the indazole ring is typically observed as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal.

Experimental Protocol:

The ¹³C NMR spectrum is typically recorded on the same sample solution used for ¹H NMR spectroscopy, using a spectrometer with a broadband proton decoupler. Chemical shifts are reported in ppm relative to TMS.

Predicted ¹³C NMR Data Summary:

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C3 |

| ~140 | C7a |

| ~127 | C5 |

| ~122 | C3a |

| ~121 | C4 |

| ~115 | C6 |

| ~112 | C7 |

| ~21 | -CH₂- |

| ~14 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The nine distinct signals in the ¹³C NMR spectrum would correspond to the nine unique carbon atoms in this compound. The carbons of the indazole ring are expected in the aromatic region (110-150 ppm), with the carbon bearing the bromine atom (C6) being shifted to a lower field. The carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

The IR spectrum can be obtained using a potassium bromide (KBr) pellet method for a solid sample or as a thin film. The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Broad | N-H stretch |

| 2966, 2875 | Medium | C-H stretch (aliphatic) |

| 1618 | Medium | C=N stretch |

| 1537 | Medium | C=C stretch (aromatic) |

| 1299 | Strong | C-N stretch |

| 921 | Strong | C-H bend (aromatic) |

| ~550 | Medium | C-Br stretch |

Interpretation of the IR Spectrum:

The IR spectrum provides key evidence for the presence of the main functional groups in this compound.

-

A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.

-

The peaks around 2966 and 2875 cm⁻¹ are attributed to the C-H stretching vibrations of the ethyl group.

-

Absorptions in the 1620-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the aromatic indazole ring system.

-

A strong band in the lower frequency region (around 550 cm⁻¹) is indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol:

The mass spectrum is typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source. The sample is introduced into the mass spectrometer, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₉H₉BrN₂) is approximately 224.00 g/mol for the ⁷⁹Br isotope and 226.00 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with a roughly 1:1 intensity ratio, which is a definitive signature for the presence of a single bromine atom.

-

Key Fragmentation: A primary fragmentation pathway would involve the loss of a methyl radical (•CH₃) from the ethyl group, resulting in a fragment ion at m/z [M-15]⁺. Another significant fragmentation would be the loss of the entire ethyl group (•C₂H₅), leading to a fragment at m/z [M-29]⁺.

Figure 2. Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a robust and unambiguous structural confirmation of this compound. The characteristic signals in each spectrum correlate directly with the specific structural features of the molecule, from the substitution pattern on the indazole ring to the presence of the ethyl group. This detailed spectroscopic guide serves as an essential resource for scientists working with this compound, ensuring its identity and purity, and facilitating its application in the synthesis of novel and potentially bioactive molecules.

References

Note: While extensive searches were conducted, a single, publicly available, peer-reviewed publication with a complete set of spectral data for this compound could not be definitively located. The data presented in this guide is a composite analysis based on fragmented data from patent literature and predictive analysis based on established principles of spectroscopy and data for structurally similar compounds.

- Slovak Industrial Property Office, SK6252000A3, Indazole bioisostere replacement of catechol in therapeutically active compounds.

- World Intellectual Property Organization, WO2010027500A1, Aminotriazolopyridines and their use as kinase inhibitors.

- United States Patent and Trademark Office, US20110118257A1, Novel kinase modul

solubility of "6-bromo-3-ethyl-1H-indazole" in organic solvents

An In-Depth Technical Guide to the Solubility of 6-bromo-3-ethyl-1H-indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, appearing in patent literature as a scaffold for kinase inhibitors and other therapeutic agents.[1][2][3][4] Understanding its solubility in various organic solvents is a critical first step in its synthesis, purification, formulation, and biological screening. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule, predictive analysis of its behavior in a range of common organic solvents, and detailed, field-proven experimental protocols for accurately determining its solubility. This document is intended to serve as a practical resource for researchers, enabling them to make informed decisions in experimental design and drug development workflows.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor influencing a compound's bioavailability, manufacturability, and overall therapeutic potential.[5][6][7][8] Poor solubility can lead to erratic absorption, diminished efficacy, and ultimately, the failure of an otherwise promising drug candidate.[9]

This compound, a substituted indazole, belongs to a class of compounds widely recognized for their diverse pharmacological activities, including anti-cancer and anti-inflammatory properties.[10][11][12] As researchers increasingly explore the therapeutic potential of this and similar molecules, a thorough understanding of their solubility characteristics becomes indispensable. This guide will provide the foundational knowledge and practical methodologies to approach the solubility assessment of this compound with scientific rigor.

Molecular Profile of this compound and Predicted Solubility

To predict the solubility of this compound, we must first analyze its molecular structure. The molecule consists of a bicyclic indazole core, a bromine substituent at the 6-position, and an ethyl group at the 3-position.

-

Indazole Core: The indazole ring system, with its two nitrogen atoms, can participate in hydrogen bonding, both as a donor (N-H) and an acceptor. This imparts a degree of polarity to the molecule.

-

Bromine Substituent: The bromine atom is electronegative and contributes to the molecule's overall polarity and molecular weight.

-

Ethyl Group: The ethyl group is a nonpolar, hydrophobic moiety.

The interplay of these features suggests that this compound is a molecule with moderate polarity. The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][13] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Solvent Type | Predicted Solubility | Rationale |

| Hexane | 0.1 | Nonpolar | Low | The significant difference in polarity between the moderately polar solute and the nonpolar solvent will likely result in poor solubility.[13] |

| Toluene | 2.4 | Nonpolar (Aromatic) | Moderate | The aromatic nature of toluene may offer some pi-pi stacking interactions with the indazole ring, potentially improving solubility compared to hexane. |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | High | DCM is a versatile solvent with moderate polarity that is often effective at dissolving a wide range of organic compounds. |

| Ethyl Acetate | 4.4 | Polar Aprotic | High | Its ability to act as a hydrogen bond acceptor and its moderate polarity make it a good candidate for dissolving this compound. |

| Acetone | 5.1 | Polar Aprotic | High | Acetone is a polar aprotic solvent that should effectively solvate the molecule. |

| Isopropanol | 3.9 | Polar Protic | Moderate to High | As a polar protic solvent, isopropanol can engage in hydrogen bonding, which should facilitate the dissolution of the indazole.[5] |

| Ethanol | 4.3 | Polar Protic | Moderate to High | Similar to isopropanol, ethanol's polarity and hydrogen bonding capacity suggest good solubility.[5] |

| Methanol | 5.1 | Polar Protic | Moderate | While polar, the smaller size of methanol might make it slightly less effective at solvating the bulkier solute compared to ethanol or isopropanol. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High | DMSO is a highly polar aprotic solvent known for its exceptional ability to dissolve a wide variety of organic compounds, making it a common choice for stock solutions in biological screening.[8][14] |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to be an excellent solvent for this compound. |

Experimental Determination of Solubility: Protocols and Methodologies

While predictions are useful, empirical determination of solubility is essential for accurate and reliable data. The two primary types of solubility measurements in drug discovery are thermodynamic and kinetic solubility.[14]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[15] The shake-flask method is the most common technique for its determination.[15]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle. Carefully separate the supernatant from the solid residue by centrifugation or filtration. Filtration through a syringe filter (e.g., 0.22 µm PTFE) is common, but be mindful of potential compound adsorption to the filter material.[6]

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound. Use this curve to determine the concentration in the saturated supernatant, which represents the thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[14][16] This method is faster than thermodynamic solubility determination and is well-suited for early-stage drug discovery screening.[16] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput technique.[8][16]

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Serial Dilution:

-

In a multi-well plate, perform serial dilutions of the stock solution with the target organic solvent.

-

-

Precipitation Induction:

-

The introduction of the DMSO stock into the organic solvent will induce precipitation if the kinetic solubility is exceeded.

-

-

Nephelometric Measurement:

-

Measure the turbidity (light scattering) of each well using a microplate nephelometer.[16]

-

-

Data Analysis:

-

The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

-

Sources

- 1. SK6252000A3 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 2. EP2669270A1 - Ring-fused compound - Google Patents [patents.google.com]

- 3. WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors - Google Patents [patents.google.com]

- 4. US20110118257A1 - Novel kinase modulators - Google Patents [patents.google.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 8. rheolution.com [rheolution.com]

- 9. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. researchgate.net [researchgate.net]

- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. bmglabtech.com [bmglabtech.com]

A Technical Guide to the Stability and Storage of 6-bromo-3-ethyl-1H-indazole: Principles and Practices

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and control the stability of 6-bromo-3-ethyl-1H-indazole. Given the novelty of specific derivatives, this document emphasizes not only established best practices for substituted indazoles but also outlines the requisite experimental protocols to rigorously define the optimal storage and handling conditions for this specific molecule.

Introduction: The Indazole Scaffold in Drug Discovery